1-amino-3-(2-bromophenyl)propan-2-ol
Description
1-Amino-3-(2-bromophenyl)propan-2-ol is a β-amino alcohol derivative featuring a brominated aromatic ring at the 2-position of the phenyl group. The bromine substituent on the phenyl ring likely influences electronic properties, solubility, and binding interactions, making it a candidate for structure-activity relationship (SAR) studies.
Properties
CAS No. |
1368490-47-4 |
|---|---|
Molecular Formula |
C9H12BrNO |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-amino-3-(2-bromophenyl)propan-2-ol can be synthesized through several routes. One common method involves the reaction of 2-bromobenzaldehyde with nitromethane to form 2-bromo-β-nitrostyrene, which is then reduced to 2-bromo-β-phenylethylamine. This intermediate is subsequently reacted with formaldehyde and hydrogen cyanide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving catalytic hydrogenation and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(2-bromophenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-amino-3-(2-bromophenyl)propan-2-one.
Reduction: Formation of 1-amino-3-phenylpropan-2-ol.
Substitution: Formation of 1-amino-3-(2-substituted phenyl)propan-2-ol.
Scientific Research Applications
1-amino-3-(2-bromophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-3-(2-bromophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Derivatives
1-Amino-3-(2,4-Dimethylphenyl)Propan-2-Ol
- Molecular Formula: C₁₁H₁₇NO
- Molecular Weight : 179.23 g/mol
- Key Features : Replaces the 2-bromo group with 2,4-dimethyl substituents. The methyl groups enhance lipophilicity but reduce electronegativity compared to bromine.
- Activity: No reported biological activity in the evidence .
1-Amino-3-(2-Methylphenyl)Propan-2-Ol Hydrochloride
- Molecular Formula: C₁₀H₁₄ClNO (hydrochloride salt)
- Molecular Weight: Not explicitly provided, but estimated ~215.68 g/mol.
- Key Features : A methyl group at the 2-position instead of bromine. The absence of halogen reduces molecular weight and may improve solubility.
- Activity: No specific data reported .
1-Amino-3-(4-Bromophenyl)Propan-2-Ol
- Hypothetical Comparison : A positional isomer of the target compound. The 4-bromo substitution could alter steric interactions in biological targets compared to the 2-bromo analog.
Phenoxy-Linked Derivatives
1-Amino-3-(4-Bromophenoxy)Propan-2-Ol
- Molecular Formula: C₉H₁₂BrNO₂
- Molecular Weight : 274.11 g/mol
- Key Features: Replaces the phenyl group with a phenoxy linker.
- Activity: No biological data reported in the evidence .
1-Amino-3-(2,6-Dimethylphenoxy)Propan-2-Ol Hydrochloride Hydrate
- Molecular Formula: C₁₁H₂₀ClNO₃
- Molecular Weight : 257.73 g/mol (excluding hydrate).
- Key Features: Dimethylphenoxy substitution with a hydrochloride salt. The ionic form improves water solubility but may reduce membrane permeability .
Complex Heterocyclic Derivatives
1-Amino-3-[[2-(4-Phenyl-1-Piperidyl)-4-Quinolyl]Amino]Propan-2-Ol
- Molecular Formula : C₂₅H₃₀N₄O
- Molecular Weight : 402.54 g/mol
- Key Features: Incorporates a quinoline-piperidine scaffold. The extended aromatic system and basic nitrogen atoms enhance binding to viral fusion proteins.
- Activity : Potent anti-respiratory syncytial virus (RSV) activity with an EC₅₀ of 0.759 mM in cytopathic effect assays .
Halogen vs. Non-Halogen Substituents
- Bromine (2-Bromo) : Increases molecular weight (230.11 g/mol for the target compound) and introduces steric bulk. The electron-withdrawing effect may stabilize charge interactions in biological targets.
- Methyl Groups : Improve lipophilicity (e.g., logP) but lack halogen-specific interactions.
- Fluorine (4-Fluorophenoxy Derivative): Example: 1-Amino-3-(4-fluorophenoxy)propan-2-ol (C₉H₁₂FNO₂, MW 185.20 g/mol). Fluorine’s smaller size and electronegativity may optimize target binding without significant steric hindrance .
Key Observations
Anti-RSV Activity: The quinoline-piperidine analog demonstrates that bulky, planar heterocycles significantly enhance antiviral potency compared to simpler phenyl or phenoxy derivatives .
Solubility and Bioavailability: Phenoxy-linked derivatives (e.g., 4-bromophenoxy) may exhibit improved solubility due to oxygen’s polarity, whereas halogenated phenyl analogs face trade-offs between lipophilicity and steric effects.
Synthetic Complexity : The target compound’s synthesis likely follows routes similar to 3-(2-bromophenyl)propan-1-ol, involving bromination or Grignard reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
